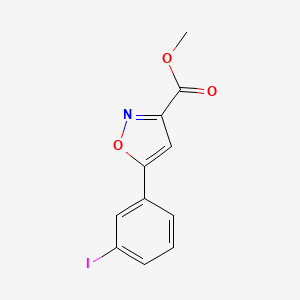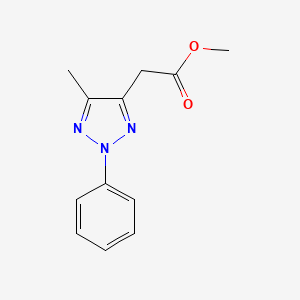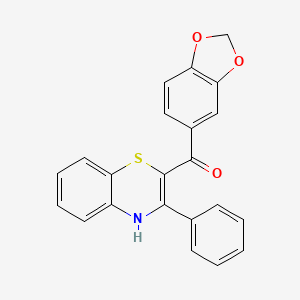![molecular formula C14H20N2Si2 B12591355 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine CAS No. 649774-85-6](/img/structure/B12591355.png)
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is a chemical compound with the molecular formula C14H22N2Si2 It is a derivative of pyrazine, where two ethynyl groups are substituted with trimethylsilyl groups at the 2 and 5 positions of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine typically involves the reaction of pyrazine with trimethylsilylacetylene in the presence of a suitable catalyst. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and purification of the product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to replace the trimethylsilyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine dicarboxylic acids, while reduction can produce pyrazine derivatives with varying degrees of hydrogenation.
Applications De Recherche Scientifique
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential probe for biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]pyrazine involves its interaction with molecular targets through its ethynyl and trimethylsilyl groups. These groups can participate in various chemical reactions, such as forming covalent bonds with other molecules or undergoing redox reactions. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis, biological studies, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis[(trimethylsilyl)ethynyl]pyridine: Similar structure but with a pyridine ring instead of pyrazine.
2,5-Bis[(trimethylsilyl)ethynyl]thiophene: Contains a thiophene ring, offering different electronic properties.
2,5-Bis[(trimethylsilyl)ethynyl]benzene: Benzene ring provides a different aromatic system compared to pyrazine.
Uniqueness
2,5-Bis[(trimethylsilyl)ethynyl]pyrazine is unique due to its pyrazine core, which offers distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
649774-85-6 |
|---|---|
Formule moléculaire |
C14H20N2Si2 |
Poids moléculaire |
272.49 g/mol |
Nom IUPAC |
trimethyl-[2-[5-(2-trimethylsilylethynyl)pyrazin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C14H20N2Si2/c1-17(2,3)9-7-13-11-16-14(12-15-13)8-10-18(4,5)6/h11-12H,1-6H3 |
Clé InChI |
PSSKNWVMQQHBAU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN=C(C=N1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)




![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)


